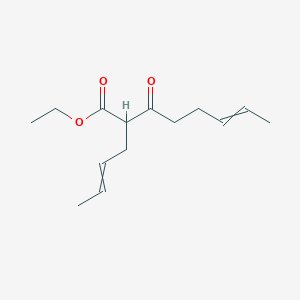
Ethyl 2-(but-2-EN-1-YL)-3-oxooct-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(but-2-EN-1-YL)-3-oxooct-6-enoate is an organic compound with a complex structure that includes multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(but-2-EN-1-YL)-3-oxooct-6-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of crotyl groups, which are organic functional groups with the formula RCH₂CH=CHCH₃ . The synthesis process may include the following steps:
Formation of Crotyl Anions: This step involves the reaction of 2-butene with organometallic reagents, such as alkyl lithium, in a solvent like tetrahydrofuran (THF) at low temperatures (below -20°C).
Crotylation Reactions: The crotyl anions react with alkoxy boronates to form crotylboronates, which are useful intermediates in the formation of crotyl alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(but-2-EN-1-YL)-3-oxooct-6-enoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-(but-2-EN-1-YL)-3-oxooct-6-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 2-(but-2-EN-1-YL)-3-oxooct-6-enoate exerts its effects involves interactions with specific molecular targets and pathways. For example, the crotyl group in the compound can participate in reactions that form six-membered ring structures, which are important in various biochemical processes . The compound’s unique structure allows it to interact with enzymes and other proteins, potentially modulating their activity.
Comparación Con Compuestos Similares
Ethyl 2-(but-2-EN-1-YL)-3-oxooct-6-enoate can be compared with other similar compounds, such as:
Crotyl Alcohol: Similar structure but lacks the ester and ketone functional groups.
Crotonaldehyde: Contains an aldehyde group instead of the ester and ketone groups.
Crotonic Acid: Contains a carboxylic acid group instead of the ester and ketone groups.
These compounds share some structural similarities but differ in their functional groups, leading to different chemical properties and reactivity.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis
Propiedades
Número CAS |
108062-37-9 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
ethyl 2-but-2-enyl-3-oxooct-6-enoate |
InChI |
InChI=1S/C14H22O3/c1-4-7-9-11-13(15)12(10-8-5-2)14(16)17-6-3/h4-5,7-8,12H,6,9-11H2,1-3H3 |
Clave InChI |
NXLCURWKDHVIDI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC=CC)C(=O)CCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















